Magnesium ionophore VII

Vue d'ensemble

Description

Méthodes De Préparation

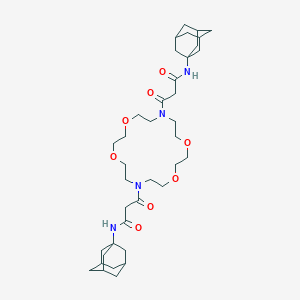

Synthetic Routes and Reaction Conditions: The synthesis of magnesium ionophore VII involves the reaction of diaza-18-crown-6 with adamantyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at room temperature to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Complexation with Magnesium Ions

Magnesium Ionophore VII forms stable complexes with Mg²⁺ through a lipophilic cavity created by its azacrown ether backbone and diamide side chains. Key aspects include:

-

Mechanism : The azacrown ring provides a hydrophobic environment, while the diamide groups coordinate Mg²⁺ via hydrogen bonding and electrostatic interactions .

-

Reaction Conditions : Complexation occurs in aqueous or organic solvents (e.g., tetrahydrofuran) at room temperature , requiring magnesium salts like MgCl₂ .

-

Selectivity : Demonstrates >10× selectivity for Mg²⁺ over Ca²⁺, K⁺, and Na⁺ due to optimal cavity size and binding affinity .

Table 1: Selectivity Coefficients (log K) of Mg²⁺ vs. Interfering Cations

| Cation | log K (Selectivity Ratio) |

|---|---|

| Ca²⁺ | ~1.0 (10:1) |

| Na⁺ | ~2.0 (100:1) |

| K⁺ | ~2.5 (300:1) |

Synthetic Routes and Reaction Pathways

The synthesis involves functionalizing 1,10-diaza-18-crown-6 with adamantyl isocyanate:

-

Core Reaction :

-

Conditions :

Table 2: Synthetic Parameters

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Purity | >95% (HPLC) |

| Key Reagents | 1,10-Diaza-18-crown-6, Adamantyl isocyanate |

Comparative Analysis with Related Ionophores

This compound outperforms analogs in Mg²⁺ selectivity:

Applications De Recherche Scientifique

Chemistry

Magnesium ionophore VII is instrumental in developing ion-selective electrodes (ISEs) for detecting magnesium ions in various samples. Its high selectivity for magnesium over other divalent cations like calcium makes it particularly valuable in analytical chemistry .

Table 1: Comparison of Ion Selectivity in Different Ionophores

| Compound Name | Selectivity for Mg²⁺ | Unique Features |

|---|---|---|

| This compound | High | Superior selectivity and stability |

| Magnesium ionophore VI | Moderate | Slightly less selective than this compound |

| Calcium ionophore II | Lower | Primarily selective for calcium ions |

Biology

In biological research, this compound is utilized to study magnesium ion transport across cell membranes. This is crucial for understanding cellular processes such as enzyme activities and signal transduction pathways that depend on magnesium levels .

Case Study: Impact on Enzyme Activity

- Researchers manipulated intracellular magnesium levels using this compound to observe effects on enzyme activities linked to metabolic pathways, demonstrating the compound's role in regulating biochemical processes.

Medicine

The medical applications of this compound include investigating magnesium's role in various physiological and pathological conditions, such as cardiovascular health and neurological functions. By modulating intracellular magnesium concentrations, researchers can explore therapeutic implications for conditions related to magnesium deficiency .

Table 2: Therapeutic Implications of this compound

| Condition | Application |

|---|---|

| Cardiovascular diseases | Investigating the role of magnesium in heart function |

| Neurological disorders | Exploring magnesium's impact on neuronal activity |

| Metabolic syndrome | Assessing magnesium's role in insulin sensitivity |

Industry

In industrial applications, this compound is employed in manufacturing sensors and analytical devices that monitor magnesium levels in various processes. Its selectivity ensures accurate measurements essential for quality control in industries such as food processing and pharmaceuticals .

Mécanisme D'action

Magnesium ionophore VII functions by forming a complex with magnesium ions, effectively transporting them across lipid membranes. The compound’s structure includes a lipophilic cavity that binds magnesium ions, facilitating their movement through the hydrophobic environment of the membrane . This process is essential for maintaining ion balance within cells and is critical for various biochemical and physiological functions .

Comparaison Avec Des Composés Similaires

Magnesium ionophore VII is unique due to its high selectivity and affinity for magnesium ions. Similar compounds include:

Magnesium ionophore I: Another synthetic ionophore with a different structure but similar function.

Magnesium ionophore III: Known for its effectiveness in binding magnesium ions, though with slightly different selectivity properties.

Calcium ionophore II: While primarily selective for calcium ions, it can also interact with magnesium ions under certain conditions.

This compound stands out due to its superior selectivity and stability, making it a preferred choice for applications requiring precise magnesium ion detection and transport .

Activité Biologique

Magnesium ionophore VII, also known as K22B5, is a synthetic compound that has garnered attention for its selective transport properties regarding magnesium ions (Mg²⁺). This article delves into the biological activity of this compound, highlighting its mechanisms of action, selectivity, and potential applications in biomedical research.

Magnesium ionophores are designed to facilitate the transport of magnesium ions across lipid membranes. The structure of K22B5 consists of an azacrown ring that creates a lipophilic cavity suitable for binding Mg²⁺ ions. The presence of diamide side chains enhances the ionophore's ability to selectively bind and transport magnesium over other cations such as calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺) .

Key Mechanisms

- Ion Binding : The lipophilic environment created by the azacrown structure allows for effective binding to Mg²⁺ ions, forming stable complexes.

- Membrane Transport : Once bound, Mg²⁺ ions can traverse cellular membranes, which is critical for various physiological functions, including enzyme activation and cellular signaling .

- Selectivity : K22B5 exhibits a high selectivity ratio for Mg²⁺ over Ca²⁺, with log values indicating a preference that can be as much as ten times greater compared to other ionophores .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cells. For instance, research indicates that ionophores can induce apoptosis in drug-resistant ovarian cancer stem cells by exploiting cellular proton gradients . This selectivity is crucial for targeting malignant cells while sparing healthy tissues.

Case Studies

- Ovarian Cancer : In vitro studies demonstrated that K22B5 could selectively induce cell death in ovarian cancer stem cells with an IC50 value significantly lower than that observed in non-cancerous cells .

- Inflammation Modulation : Magnesium deficiency has been linked to increased inflammatory markers. Ionophores like K22B5 may help restore magnesium levels, potentially reducing inflammation-related diseases .

Ion Selectivity Data

The following table summarizes the selectivity coefficients of this compound compared to other cations:

| Ionophore | Log | Log | Log |

|---|---|---|---|

| K22B5 | -1.2 | -4.1 | -3.0 |

| ETH 7025 | -1.8 | -4.0 | -2.9 |

These values indicate that K22B5 has superior selectivity for magnesium ions compared to other common ionophores used in biological applications .

Membrane Composition Impact

Research has also shown that the composition of membranes containing magnesium ionophores significantly affects their performance in ion-selective electrodes (ISEs). Variations in the molar ratio of lipophilic salts to the ionophore can optimize selectivity and response times in physiological conditions .

Q & A

Basic Research Questions

Q. How can researchers validate the selectivity of Magnesium Ionophore VII against common interfering ions (e.g., Ca²⁺, H⁺) in biological or environmental samples?

- Methodology : Perform calibration curves using solutions containing varying concentrations of Mg²⁺ and potential interferents (e.g., Ca²⁺, H⁺). Measure electrode slopes under controlled conditions. For example, in Mg²⁺ solutions with 0.5–5 mM Ca²⁺ and pH 7.0–8.0, this compound exhibits no significant interference, as demonstrated by stable voltage readings . Use ion-selective microelectrodes (ISMEs) with PVC-coated membranes to minimize cross-reactivity .

Q. What is the optimal membrane composition for preparing this compound-based ion-selective electrodes (ISEs)?

- Methodology : Mix 1% (w/w) ionophore with a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) at a molar ratio of 150% relative to the ionophore. Use 2-nitrophenyl octyl ether as the solvent. Dip ISMEs in PVC to ensure functionality, as uncoated electrodes fail to detect ions reliably. Validate membrane performance via calibration with 1 mM and 10 mM MgCl₂ solutions, achieving a slope of ~30.1 mV/decade .

Q. How should researchers address contradictory results when Mg²⁺ transport data mirrors Ca²⁺ or H⁺ flux changes?

- Methodology : Conduct parallel experiments using ionophores with distinct selectivity profiles. For instance, if Mg²⁺ and Ca²⁺ fluxes correlate, repeat measurements with Magnesium Ionophore VI (high Mg²⁺ selectivity) to isolate Mg²⁺-specific transport. If changes persist, use chelators (e.g., EGTA for Ca²⁺) to suppress interference .

Advanced Research Questions

Q. What experimental strategies can improve the voltammetric selectivity of this compound in mixed-ion environments (e.g., seawater or cellular matrices)?

- Methodology : Optimize ionophore-to-PVC ratios to enhance kinetic selectivity. For example, non-cyclic ionophores like this compound show improved selectivity when ion hydration kinetics slow ion transfer. Use cyclic voltammetry (CV) to assess reversibility: Mg²⁺ transfer with ionophore [3] exhibits near-irreversible CVs, while Li⁺ shows reversibility, enabling discrimination in mixed solutions .

Q. How can researchers mitigate sulfide interference when deploying this compound in marine microsensors?

- Methodology : Incorporate a sulfide-scavenging layer (e.g., AgCl) into the sensor design. Studies on carbonate ionophore VII (structurally analogous) show sulfide sensitivity in sediment-rich environments, but oxygenated seawater minimizes this interference. Validate in artificial seawater with 0.1 mol m⁻³ HS⁻ to confirm selectivity retention .

Q. What computational or experimental approaches resolve discrepancies in Mg²⁺ flux calculations derived from voltage gradients?

- Methodology : Apply the Nernst-Planck equation to convert voltage gradients (ΔV) into ionic flux. For ISMEs, use the formula:

where = diffusion coefficient, = charge, = mobility, and = potential gradient. Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for absolute Mg²⁺ quantification .

Q. How do hydration dynamics of Mg²⁺ influence ionophore binding kinetics, and how can this be experimentally quantified?

- Methodology : Use stopped-flow spectrophotometry to measure association/dissociation rates of Mg²⁺-ionophore complexes. Compare with less hydrated ions (e.g., Li⁺) to assess kinetic barriers. Studies show that Mg²⁺’s high charge density slows complexation kinetics, reducing voltammetric responses in fast-scanning CVs .

Q. Data Analysis & Validation

Q. What statistical criteria should be applied to confirm Mg²⁺ transport alterations are ionophore-dependent rather than artifacts?

- Methodology : Apply ANOVA to compare flux rates across three conditions: (1) control (no ionophore), (2) ionophore-treated, and (3) ionophore + competitive inhibitor (e.g., quinine for K⁺ channels). Significant differences (p < 0.05) between groups 2 and 1/3 confirm ionophore-specific activity. Report effect sizes (Cohen’s d) to quantify magnitude .

Q. How should researchers reconcile discrepancies between ISME-derived Mg²⁺ data and bulk-phase measurements (e.g., atomic absorption spectroscopy)?

- Methodology : Normalize ISME data to account for membrane drift or biofilm formation. Recalibrate electrodes hourly and validate with standard additions. If discrepancies persist, assess ion activity vs. concentration differences using Davies equation corrections for ionic strength .

Q. Experimental Design & Reporting

Q. What minimal reporting standards are required for publishing this compound-based studies to ensure reproducibility?

- Guidelines :

- Membrane composition : Specify ionophore %, lipophilic salt, solvent, and PVC-coating method .

- Calibration data : Report slope, linear range, and limit of detection (LOD) for Mg²⁺ in relevant matrices (e.g., artificial saliva, seawater) .

- Interference testing : Disclose all tested ions (e.g., Ca²⁺, Na⁺, K⁺) and their concentrations .

- Data availability : Deposit raw voltage traces and calibration curves in open repositories (e.g., Zenodo) .

Propriétés

IUPAC Name |

N-(1-adamantyl)-3-[16-[3-(1-adamantylamino)-3-oxopropanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60N4O8/c43-33(39-37-21-27-13-28(22-37)15-29(14-27)23-37)19-35(45)41-1-5-47-9-10-49-7-3-42(4-8-50-12-11-48-6-2-41)36(46)20-34(44)40-38-24-30-16-31(25-38)18-32(17-30)26-38/h27-32H,1-26H2,(H,39,43)(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVOJCDBVJUPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)CC(=O)NC56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583334 | |

| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156210-12-7 | |

| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.